molecular formula C18H29ClN2O3 B14053259 (R)-tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate HCl

(R)-tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate HCl

Cat. No.: B14053259
M. Wt: 356.9 g/mol
InChI Key: XTHYWYUKBAVIBG-PKLMIRHRSA-N
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Description

®-tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate HCl is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate HCl typically involves multiple steps. One common method includes the protection of the piperazine nitrogen atoms, followed by the introduction of the benzyl and hydroxyethyl groups. The tert-butyl group is often introduced via a tert-butyl esterification reaction. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can improve yield and efficiency. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate HCl can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The benzyl group can be reduced to a methyl group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a methyl-substituted piperazine.

    Substitution: Formation of various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate HCl is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of piperazine derivatives on cellular processes. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.

Medicine

Medically, piperazine derivatives have been explored for their potential therapeutic effects. This compound may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, ®-tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate HCl can be used in the production of polymers and other materials. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of ®-tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate HCl involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The hydroxyethyl group may enhance the compound’s solubility and facilitate its transport across cell membranes. The benzyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 4-benzylpiperazine-1-carboxylate
  • tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
  • benzyl 4-(2-hydroxyethyl)piperazine-1-carboxylate

Uniqueness

®-tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate HCl is unique due to the combination of its functional groups. The presence of both benzyl and hydroxyethyl groups provides a balance of hydrophobic and hydrophilic properties, enhancing its versatility in various applications. Additionally, the ®-configuration may impart specific stereochemical properties that influence its biological activity.

Properties

Molecular Formula

C18H29ClN2O3

Molecular Weight

356.9 g/mol

IUPAC Name

tert-butyl (2R)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C18H28N2O3.ClH/c1-18(2,3)23-17(22)20-11-10-19(14-16(20)9-12-21)13-15-7-5-4-6-8-15;/h4-8,16,21H,9-14H2,1-3H3;1H/t16-;/m1./s1

InChI Key

XTHYWYUKBAVIBG-PKLMIRHRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@H]1CCO)CC2=CC=CC=C2.Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1CCO)CC2=CC=CC=C2.Cl

Origin of Product

United States

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